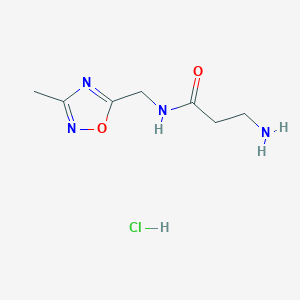
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“5-Bromo-2-methyl-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also a drug intermediate for treating pain and respiratory diseases and inhibiting transient receptor potential Al ion channels (TRPAI) .
Synthesis Analysis
The synthetic method of “this compound” involves adding compound 4 (700g, about 3.97mol) into 7L acetonitrile, copper bromide (980g, 4.39mol) is added, tert-butyl nitrite (1260g, 12.2mol) is dripped, RT reaction is carried out for 2h, EA extraction, backwashing, drying, spin-drying and distillation are carried out, 330g of yellow oil product is obtained .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom, a trifluoromethyl group, and a methyl group .Chemical Reactions Analysis
Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.9±0.1 g/cm3, boiling point of 271.6±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.0±3.0 kJ/mol, flash point of 118.1±25.9 °C, index of refraction of 1.507, molar refractivity of 38.9±0.3 cm3, and a molar volume of 130.8±3.0 cm3 .Applications De Recherche Scientifique
Spectroscopic Characterization and Non-Linear Optical Properties
5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its non-linear optical (NLO) properties were determined, suggesting potential applications in optical and electronic devices. Studies also included time-dependent density functional theory (TD-DFT) for analyzing its HOMO-LUMO energies, important for understanding its electronic properties (Vural & Kara, 2017).
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of pyridine, including 5-bromo-2-methylpyridin-3-amine, for potential applications in various fields like pharmaceuticals. These derivatives are synthesized using techniques like Suzuki cross-coupling reactions, providing insights into their chemical properties and potential applications (Ahmad et al., 2017).
Antimicrobial and DNA Interaction Studies
5-Bromo-2-(trifluoromethyl)pyridine has been studied for its antimicrobial activities using the minimal inhibitory concentration method. Additionally, its interaction with pBR322 plasmid DNA has been monitored, suggesting potential biomedical applications, especially in the development of new antimicrobial agents (Vural & Kara, 2017).
Application in Synthesis of Pesticides
There has been a focus on synthesizing important pyridine derivatives containing fluorine, like 2,3-Dichloro-5-trifluoromethyl pyridine, which is widely used in pesticide synthesis. This research provides valuable insights into the processes of synthesizing such compounds, highlighting their importance in agricultural applications (Lu Xin-xin, 2006).
Exploration of Metalations and Functionalizations
Studies have explored the metalations and functionalizations of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. This research contributes to a deeper understanding of the chemical reactions and modifications possible with these compounds, relevant for organic synthesis and material science applications (Cottet et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHZCUPYJAGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



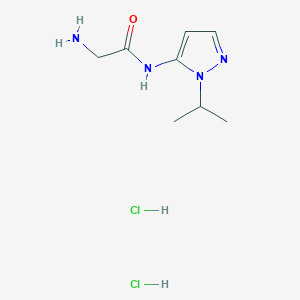


![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)
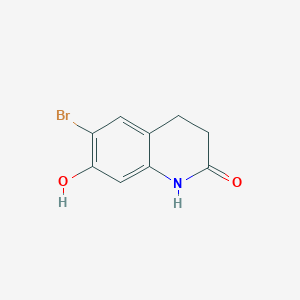
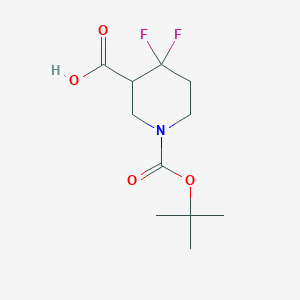

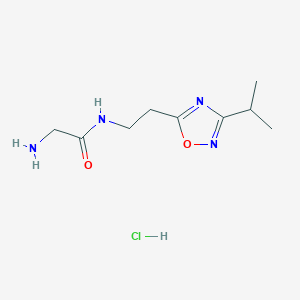
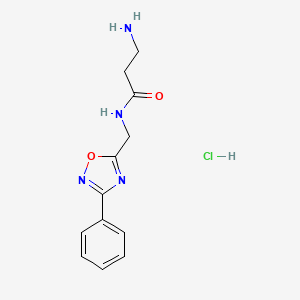
![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)

